1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate
Description
1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate (CAS: 1448348-02-4) is a piperazine derivative featuring a 5-oxo group and dual ester functionalities (tert-butyl and methyl) at positions 1 and 3, respectively. Its (S)-stereoisomer is noted in , with an InChIKey of FQTDIZOVFWSTBE-ZETCQYMHSA-N. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing covalent SARS-CoV-2 inhibitors (as suggested by ) and other bioactive molecules. The tert-butyl group enhances steric protection, while the methyl ester balances reactivity and stability during synthetic steps .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-oxopiperazine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(16)13-5-7(9(15)17-4)12-8(14)6-13/h7H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDIZOVFWSTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-methyl piperazine-1,3-dicarboxylate with an oxidizing agent to introduce the oxo group at the 5-position of the piperazine ring. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives and their biological effects.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain and potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-oxo group distinguishes this compound from analogs with hydroxy, amino, or halogen substituents. For example:
- 5-Amino derivatives (e.g., 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate HCl, CAS: 534572-24-2) exhibit nucleophilic reactivity for amide bond formation, making them valuable in peptide-mimetic drug synthesis .
- 5-Fluoro or 5,5-difluoro derivatives (e.g., 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate, CAS: 1356338-61-8) offer enhanced metabolic stability and binding affinity in drug candidates due to fluorine’s electronegativity .
- 5-Hydroxy analogs (e.g., 1-(tert-butyl) 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate, CAS: 1246442-45-4) provide sites for glycosylation or phosphorylation .
Reactivity: The 5-oxo group increases electrophilicity, enabling nucleophilic additions or condensations, whereas amino or hydroxy groups facilitate further derivatization (e.g., cross-couplings, acylations) .
Ester Group Modifications
Replacing the methyl ester with ethyl or other alkyl esters alters solubility and hydrolysis kinetics:
- Ethyl ester analogs (e.g., 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, CAS: 848002-72-2) show lower synthetic yields (56% in ) compared to methyl esters, likely due to steric effects during coupling reactions .
- tert-Butyl vs. Benzyl esters: The tert-butyl group is cleaved under acidic conditions (e.g., TFA), while benzyl esters require hydrogenolysis, impacting orthogonal protection strategies .
Piperazine vs. Piperidine Cores
- Piperazine-based compounds (e.g., SARS-CoV-2 inhibitors in ) benefit from the additional nitrogen for interactions with biological targets .
Data Tables
Table 1: Key Physical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents |
|---|---|---|---|---|
| Target Compound | 1448348-02-4 | C12H18N2O5 | 270.28 | 5-oxo |
| 5-Amino Derivative (HCl salt) | 534572-24-2 | C12H22N2O4·HCl | 294.77 | 5-amino |
| 5-Fluoro Analog | 1356338-61-8 | C13H19FNO4 | 272.29 | 5-fluoro |
| 5-Hydroxy Analog | 1246442-45-4 | C12H21NO5 | 259.30 | 5-hydroxy |
Biological Activity
1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate (CAS No. 315493-43-7) is a heterocyclic compound that features a piperazine ring with a tert-butyl group, a methyl group, and two carboxylate moieties. Its molecular formula is CHNO, and it has a molecular weight of 258.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Structural Characteristics
The structure of this compound allows for various chemical modifications, which can enhance its biological activity. The presence of the oxo group and the carboxylate functionalities are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 315493-43-7 |
| Chemical Structure | Chemical Structure |
Biological Activity
This compound exhibits several biological activities due to its ability to interact with specific molecular targets such as enzymes and receptors. Some notable activities include:
1. Enzyme Inhibition
The compound is hypothesized to inhibit enzymes involved in neurotransmitter metabolism, potentially modulating neurotransmitter levels in the brain. This could have implications for neuropharmacology, particularly in conditions like depression or anxiety.
2. Anticancer Potential
Research indicates that compounds with similar structural features to 1-tert-butyl 3-methyl 5-oxopiperazine have shown anticancer activity. For instance, studies on related piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines (e.g., MCF-7 and DU145 cells) through various mechanisms including enzyme inhibition and receptor modulation .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to establish its efficacy against specific pathogens.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Study on Neurotransmitter Modulation
A study investigated the effects of similar compounds on neurotransmitter levels in rodent models. The results indicated that these compounds could significantly alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
Anticancer Activity Investigation
In vitro studies conducted on piperazine derivatives revealed that certain analogs exhibited significant cytotoxicity against various cancer cell lines. These findings highlight the need for further exploration of 1-tert-butyl 3-methyl 5-oxopiperazine's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
